molecular formula C20H24N2O5S B11136220 N-(4-methoxyphenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide

N-(4-methoxyphenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide

Cat. No.: B11136220
M. Wt: 404.5 g/mol
InChI Key: CWJCUQRFISPDRJ-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it can bind to the active sites of enzymes like EGFR and VEGFR-2, inhibiting their activity and thereby affecting cellular signaling pathways involved in cancer progression . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking substrate access and inhibiting enzyme function.

Comparison with Similar Compounds

Similar compounds to N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE include other sulfonamide derivatives and pyrrolidine-containing compounds. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example:

The uniqueness of N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide

InChI

InChI=1S/C20H24N2O5S/c1-15-13-18(28(24,25)21-16-5-7-17(26-2)8-6-16)9-10-19(15)27-14-20(23)22-11-3-4-12-22/h5-10,13,21H,3-4,11-12,14H2,1-2H3

InChI Key

CWJCUQRFISPDRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)N3CCCC3

Origin of Product

United States

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